(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate
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Overview
Description
(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate is an organic compound with a complex structure that includes a methoxycarbonyl group, an amino group, and a phenylethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate typically involves the esterification of (2S)-2-[(Methoxycarbonyl)amino]-2-phenylethanol with acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethanol+Acetic Anhydride→(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
2-Phenethylamines: Known for their presence in medicinal chemistry.
Uniqueness
(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
865086-66-4 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[(2S)-2-(methoxycarbonylamino)-2-phenylethyl] acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(14)17-8-11(13-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
MLZMHYGTLUBLFM-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](C1=CC=CC=C1)NC(=O)OC |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)NC(=O)OC |
Origin of Product |
United States |
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